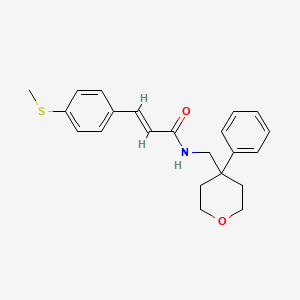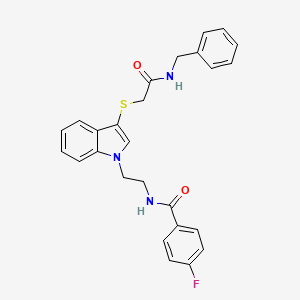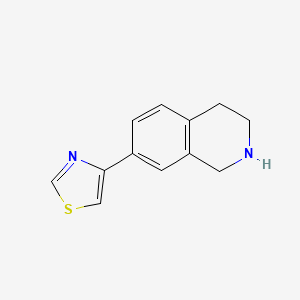
(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide” is an organic compound containing a phenyl group, a tetrahydropyran ring, and an acrylamide moiety. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. It also contains phenyl groups, which are aromatic rings, and an acrylamide moiety, which consists of a carbon-carbon double bond adjacent to a carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in its structure. For example, the double bond in the acrylamide moiety could undergo addition reactions, and the aromatic phenyl rings could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Controlled Radical Polymerization
One significant application is in the field of polymer science, where similar acrylamide compounds have been utilized in controlled radical polymerization processes. For example, homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential for designing advanced polymeric materials with precise structural characteristics (Mori, Sutoh, & Endo, 2005).
Synthesis and Cytotoxicity of Derivatives
In medicinal chemistry, derivatives of similar acrylamides have been synthesized and evaluated for their cytotoxic activities against cancer cells. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Liquid Crystalline Properties
Additionally, acrylamide derivatives have been studied for their liquid crystalline properties, which are crucial for applications in displays and optical devices. Research into mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives has led to the synthesis of compounds exhibiting enantiotropic nematic and smectic A mesophases, offering insights into the design of materials with specific thermal and optical properties (Thaker, Solanki, Patel, & Patel, 2013).
Photostimulated Activation and Deactivation of Enzymes
Research has also explored the immobilization of enzymes in acrylamide copolymers containing photoisomerizable components, allowing for the photoswitchable activation and deactivation of enzymatic activities. This innovative approach has implications for the development of controllable biocatalytic systems and smart materials (Willner, Rubin, Shatzmiller, & Zor, 1993).
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIMWBKRADJIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2954934.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2954939.png)


![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)


![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)